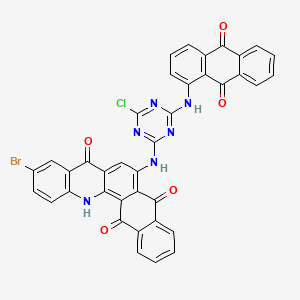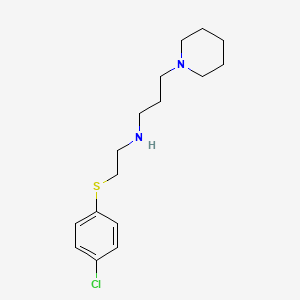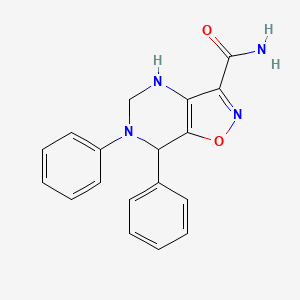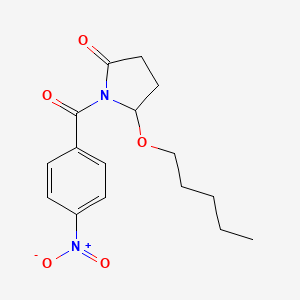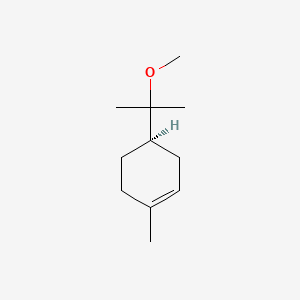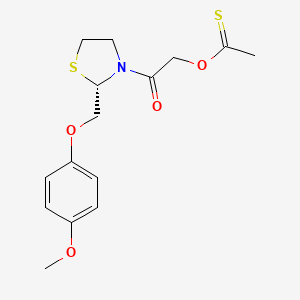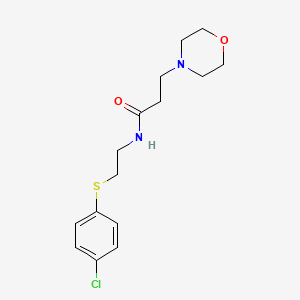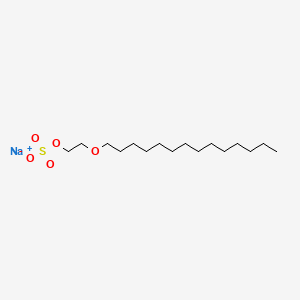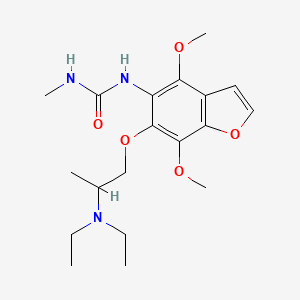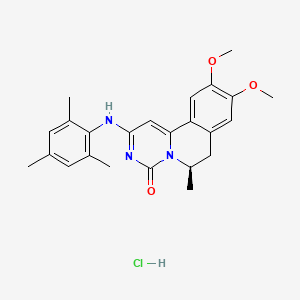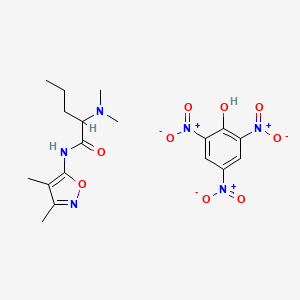
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The picrate salt form of this compound suggests it may have applications in energetic materials or as a reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Formation of the Valeramide Moiety: This can be done through amide bond formation using reagents like carbodiimides.
Picrate Salt Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Scalability: Ensuring the process is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development due to its isoxazole structure.
Industry: Use in the production of energetic materials or as a stabilizer.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate would involve its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The dimethylamino group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific valeramide moiety and picrate salt form, which may confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
93997-95-6 |
|---|---|
Molecular Formula |
C18H24N6O9 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H21N3O2.C6H3N3O7/c1-6-7-10(15(4)5)11(16)13-12-8(2)9(3)14-17-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,6-7H2,1-5H3,(H,13,16);1-2,10H |
InChI Key |
GVANEHMUGAUYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
